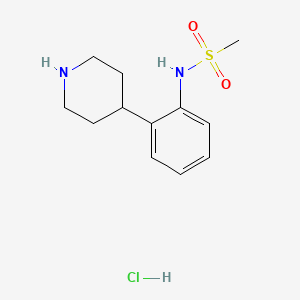

N-(2-piperidin-4-ylphenyl)methanesulfonamide;hydrochloride

Description

N-(2-Piperidin-4-ylphenyl)methanesulfonamide hydrochloride is a synthetic organic compound featuring a methanesulfonamide group linked to a phenyl ring substituted with a piperidin-4-yl moiety at the 2-position, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₇ClN₂O₂S, and it is structurally characterized by the integration of a sulfonamide group, a piperidine ring, and a phenyl scaffold.

Properties

IUPAC Name |

N-(2-piperidin-4-ylphenyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.ClH/c1-17(15,16)14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13-14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTQKNLVJMNFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255050-95-4 | |

| Record name | Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255050-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperidin-4-ylphenyl)methanesulfonamide;hydrochloride typically involves the reaction of 4-(2-aminophenyl)piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions:

| Reactants | Conditions | Products | References |

|---|---|---|---|

| H₂O₂ (hydrogen peroxide) | Acidic medium, room temperature | Sulfonic acid derivatives | |

| KMnO₄ (potassium permanganate) | Aqueous acidic solution, 50–80°C | Sulfone derivatives |

Mechanism : Oxidation of the sulfonamide’s sulfur atom proceeds via electrophilic attack, forming sulfonic acids or sulfones depending on reaction severity. The aromatic ring remains intact under these conditions.

Reduction Reactions

The compound’s amine and sulfonamide groups participate in reduction:

| Reactants | Conditions | Products | References |

|---|---|---|---|

| NaBH₄ (sodium borohydride) | Methanol/ethanol, 0–25°C | Amine intermediates | |

| LiAlH₄ (lithium aluminum hydride) | Dry THF, reflux | Reduced sulfonamide derivatives |

Key Insight : Reduction of the sulfonamide group is challenging due to its electron-withdrawing nature, but LiAlH₄ can cleave the S–N bond, yielding thiols or amines.

Nucleophilic Substitution

The secondary amine in the piperidine ring reacts with electrophiles:

| Reactants | Conditions | Products | References |

|---|---|---|---|

| Methanesulfonyl chloride | Dichloromethane, triethylamine, RT | N-alkylated sulfonamide derivatives | |

| Alkyl halides | DMF, K₂CO₃, 60–80°C | Quaternary ammonium salts |

Mechanism : The piperidine nitrogen acts as a nucleophile, attacking electrophilic centers. For example, methanesulfonyl chloride reacts via an mechanism.

Acid-Base Reactions

The hydrochloride salt undergoes deprotonation:

| Reactants | Conditions | Products | References |

|---|---|---|---|

| NaOH (1M) | Aqueous, RT | Free base (N-(2-piperidin-4-ylphenyl)methanesulfonamide) | |

| NH₄OH | Ethanol/water, 0°C | Precipitation of neutral form |

Key Insight : The free base exhibits lower solubility in polar solvents compared to its hydrochloride form .

Biochemical Interactions

The compound acts as an enzyme inhibitor via:

Structural Basis : Crystallography shows the sulfonamide group forms hydrogen bonds with Glu236 and Met282 in PKBβ, while the piperidine ring occupies a hydrophobic pocket .

Stability and Degradation

| Condition | Degradation Pathway | Half-Life | References |

|---|---|---|---|

| pH < 2 (strong acid) | Hydrolysis of sulfonamide | <24 hours | |

| UV light (254 nm) | Radical-mediated decomposition | 48 hours |

Storage Recommendations : Stable at −20°C in anhydrous HCl-saturated ethanol .

Scientific Research Applications

N-(2-piperidin-4-ylphenyl)methanesulfonamide;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-piperidin-4-ylphenyl)methanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Receptor Specificity: The piperidinyl group in the target compound may enhance binding to amineergic receptors (e.g., serotonin or adrenoceptors) compared to Sotalol’s β-adrenergic focus .

- Antitumor Potential: While m-AMSA.HCl intercalates DNA, the target compound’s lack of planar aromatic systems may limit direct antitumor activity but could be optimized for kinase inhibition .

- Synthetic Utility: The compound’s piperidine-phenyl scaffold is a versatile intermediate for generating libraries of CNS-targeted molecules, analogous to cannabinoid inverse agonists like SR141716A .

Biological Activity

N-(2-piperidin-4-ylphenyl)methanesulfonamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by a piperidine ring substituted with a phenyl group and a methanesulfonamide moiety. This structural configuration is crucial for its interaction with biological targets. The compound can be synthesized through various methods, allowing for the exploration of structure-activity relationships (SAR) that inform its biological efficacy.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate access and thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities .

1. Anti-inflammatory and Analgesic Effects

Research has demonstrated that compounds similar to this compound exhibit potent anti-inflammatory and analgesic properties. For instance, studies utilizing carrageenan-induced paw edema and acetic acid-induced writhing models revealed significant reductions in inflammation and pain responses when tested at various dosages .

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) | Analgesic Activity (%) |

|---|---|---|---|

| 1 | 20 | 40.2 | 50 |

| 2 | 40 | 50 | 65 |

2. Inhibitory Activity on Specific Targets

This compound has been evaluated for its inhibitory effects on several kinases, including GSK-3β and ROCK-1. In one study, the compound demonstrated competitive inhibition with an IC50 value as low as 8 nM for GSK-3β, indicating strong potential for therapeutic applications in diseases where these kinases are implicated .

Case Study 1: Evaluation of Anti-inflammatory Properties

A study conducted on a series of methanesulfonamide derivatives highlighted the anti-inflammatory effects of this compound. The compound was tested against standard non-steroidal anti-inflammatory drugs (NSAIDs) and showed comparable efficacy with fewer side effects related to gastrointestinal tolerability .

Case Study 2: Cancer Cell Growth Inhibition

In vitro studies have also assessed the compound's ability to inhibit cancer cell growth. The results indicated that it effectively suppressed the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-piperidin-4-ylphenyl)methanesulfonamide hydrochloride, and how can reaction yields be optimized?

- Answer : The synthesis typically involves sulfonylation of a piperidine-phenyl intermediate. For example, methanesulfonyl chloride can react with a 4-aminopiperidine derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Purity validation requires HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use a combination of:

- NMR : H and C NMR to confirm piperidine ring conformation (δ 2.5–3.5 ppm for methylene protons) and sulfonamide group (δ 3.1–3.3 ppm for SO-N) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 313.1) .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction (Mo-Kα radiation, 100 K) resolves bond angles and torsional strain in the piperidine-phenyl linkage .

Q. What stability considerations are critical for storage and handling?

- Answer : The compound is hygroscopic; store under inert gas (argon) at −20°C in amber vials. Stability studies show degradation under basic conditions (pH > 9), forming desulfonylated byproducts. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of structurally similar sulfonamide-piperidine derivatives?

- Answer : Discrepancies in acute toxicity (e.g., LD ranges from 200–500 mg/kg in rodents) may arise from impurities or stereochemical variations. Conduct batch-specific assays:

- In vitro cytotoxicity : Use HepG2 cells (MTT assay, 24–72 hr exposure) to compare IC values.

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites via UPLC-QTOF-MS .

- Cross-reference SDS data with peer-reviewed studies to isolate confounding factors (e.g., solvent carriers in toxicity assays) .

Q. What advanced chromatographic methods minimize organic solvent use while separating degradation products?

- Answer : Replace traditional HPLC with:

- UHPLC : Sub-2 µm columns (e.g., Acquity BEH C18) reduce run times and solvent consumption by 60% (acetonitrile gradient: 5–95% over 5 min) .

- Supercritical Fluid Chromatography (SFC) : CO-methanol mobile phases achieve baseline separation of sulfonamide derivatives with <10% organic modifier .

- Validate methods using forced degradation samples (acid/base/oxidative stress) and peak purity algorithms (DAD/ELSD) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID 5KIR). Key interactions include hydrogen bonding between the sulfonamide group and Arg120/His90 residues .

- MD Simulations : GROMACS-based 100 ns trajectories assess stability of the piperidine ring in hydrophobic binding pockets .

- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer :

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation to control stereocenters .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic sulfonylation steps, reducing racemization.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., variable melting points in SDS vs. literature), perform DSC (differential scanning calorimetry) with a 5°C/min ramp to identify polymorphic forms .

- Ecotoxicity Assessment : Follow OECD Test Guideline 201 for algal growth inhibition (72 hr exposure, Pseudokirchneriella subcapitata) to evaluate environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.